n-(2,3-Dichloro-6-nitrophenyl)acetamide
Description
N-(2,3-Dichloro-6-nitrophenyl)acetamide is a chloro-nitro-substituted acetamide derivative characterized by a phenyl ring bearing two chlorine atoms at positions 2 and 3, a nitro group at position 6, and an acetamide moiety at the nitrogen position. Chloro- and nitro-substituted acetamides are frequently studied for their bioactivity, including antimicrobial, anti-inflammatory, and pesticidal properties . The electron-withdrawing nitro and chloro groups likely influence its reactivity, solubility, and binding interactions, as seen in related compounds .
Properties
CAS No. |
65078-76-4 |
|---|---|
Molecular Formula |
C8H6Cl2N2O3 |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
N-(2,3-dichloro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-8-6(12(14)15)3-2-5(9)7(8)10/h2-3H,1H3,(H,11,13) |
InChI Key |
BUKUNPOJXGCZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Agrochemical Chloroacetamides
Several chloroacetamides are widely used as herbicides, with structural variations in substituents dictating their efficacy and selectivity:
Key Insights :
- The 2,6-diethylphenyl group in alachlor and pretilachlor enhances lipid solubility, aiding membrane penetration .
Pharmaceutical Acetamide Derivatives
Acetamides with aromatic and heterocyclic substituents exhibit diverse pharmacological activities:
Key Insights :
- Pyridazinone-acetamide hybrids (e.g., FPR2 agonists) demonstrate the importance of heterocyclic moieties in receptor specificity .
- The title compound’s nitro group may enhance interactions with electron-deficient biological targets, similar to N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide .
Structural and Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
